- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)
1H-Pyrazolo[3,4-B]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
- pyrazolo[5,4-b]pyridine-5-ylamine
- OVICNYHPCJRQEY-UHFFFAOYSA-N
- SBB073488
- STL414928
- PB20505
- AK114280
- ST1171144
- AB0038308
- ST45255704
- Y5668
- 2H-pyrazolo[3,4-b]pyridin-5-amine
- WQA
- SCHEMBL1496196
- DTXSID20673053
- AKOS005169606
- EN300-176231
- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
- CS-D0316
- SY031794
- MFCD10699403
- DB-345760
- 942185-01-5
- GS-6692
- 1H-Pyrazolo[3,4-B]pyridin-5-amine
-
- MDL: MFCD10699403
- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
- InChI Key: OVICNYHPCJRQEY-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC(=CN=2)N)C=1
Computed Properties
- Exact Mass: 134.059246208g/mol
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6
- XLogP3: 0.1
1H-Pyrazolo[3,4-B]pyridin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H178375-1g |
1H-Pyrazolo[3,4-B]pyridin-5-amine |
942185-01-5 | 97% | 1g |
¥672.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H178375-50mg |
1H-Pyrazolo[3,4-B]pyridin-5-amine |
942185-01-5 | 97% | 50mg |
¥224.90 | 2023-09-02 | |
| TRC | B529853-50mg |
1H-Pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B529853-100mg |
1H-Pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B529853-500mg |
1H-Pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 500mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842826-250mg |
1H-Pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95% | 250mg |
¥622.00 | 2022-01-11 | |
| Matrix Scientific | 112114-1g |
5-Amino-1H-pyrazolo[3,4-b]pyridine |
942185-01-5 | 1g |
$662.00 | 2023-09-08 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0663-5g |
1H-PYRAZOLO[3,4-B]PYRIDIN-5-AMINE |
942185-01-5 | 95% | 5g |
$345 | 2023-09-07 | |
| Chemenu | CM109144-250mg |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95+% | 250mg |
$61 | 2021-08-06 | |
| Chemenu | CM109144-1g |
1H-pyrazolo[3,4-b]pyridin-5-amine |
942185-01-5 | 95+% | 1g |
$122 | 2021-08-06 |
1H-Pyrazolo[3,4-B]pyridin-5-amine Production Method
Production Method 1
Production Method 2
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Production Method 3
- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347
Production Method 4
- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,
Production Method 5
- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy, European Journal of Medicinal Chemistry, 2017, 131, 1-13
Production Method 6
- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,
Production Method 7
- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials
- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester
- 5-Nitro-1H-pyrazolo[3,4-b]pyridine
1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products
1H-Pyrazolo[3,4-B]pyridin-5-amine Suppliers
1H-Pyrazolo[3,4-B]pyridin-5-amine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1H-Pyrazolo[3,4-B]pyridin-5-amine
1H-Pyrazolo[3,4-B]pyridin-5-amine (CAS No. 942185-01-5): A Comprehensive Overview
1H-Pyrazolo[3,4-B]pyridin-5-amine (CAS No. 942185-01-5) is a versatile and structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-Aminopyrazolo[3,4-b]pyridine, belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of 1H-Pyrazolo[3,4-B]pyridin-5-amine consists of a pyrazole ring fused to a pyridine ring, with an amino group attached at the 5-position. This unique arrangement confers the compound with a range of chemical properties that make it an attractive candidate for various research and development activities. The compound's IUPAC name is 1H-pyrazolo[3,4-b]pyridin-5-amine, and its molecular formula is C8H7N3.
In recent years, 1H-Pyrazolo[3,4-B]pyridin-5-amine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a scaffold for the development of inhibitors targeting various enzymes and receptors. For instance, several derivatives of 1H-Pyrazolo[3,4-B]pyridin-5-amine have shown promising activity as inhibitors of kinases, which are crucial enzymes involved in cellular signaling pathways and are often dysregulated in diseases such as cancer.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of 1H-Pyrazolo[3,4-B]pyridin-5-amine-based compounds as selective inhibitors of the Aurora A kinase. Aurora A is a serine/threonine kinase that plays a critical role in mitosis and is frequently overexpressed in various types of cancer. The researchers demonstrated that certain derivatives of 1H-Pyrazolo[3,4-B]pyridin-5-amine exhibited high potency and selectivity against Aurora A, making them promising candidates for further preclinical evaluation.
Beyond its potential as a kinase inhibitor, 1H-Pyrazolo[3,4-B]pyridin-5-amine has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response to injury or infection and is characterized by the activation of immune cells and the production of pro-inflammatory cytokines. Research has shown that some derivatives of 1H-Pyrazolo[3,4-B]pyridin-5-amine can modulate the activity of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
A study published in the European Journal of Medicinal Chemistry in 2021 reported that a series of 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The compounds were found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. These findings suggest that 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives could be developed into novel anti-inflammatory drugs with potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
In addition to its therapeutic potential, 1H-Pyrazolo[3,4-B]pyridin-5-amine has also been investigated for its use as a synthetic intermediate in organic synthesis. The compound's reactivity and functional group versatility make it an excellent starting material for the synthesis of more complex molecules. For example, it can be readily functionalized through various chemical reactions to introduce different substituents at various positions on the pyrazolopyridine scaffold.
A recent study published in Organic Letters described a novel synthetic route to access a wide range of 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives using palladium-catalyzed cross-coupling reactions. The researchers demonstrated that this method could efficiently produce a diverse library of compounds with varying substituents at different positions on the pyrazolopyridine ring. This synthetic strategy opens up new possibilities for exploring the structure–activity relationships (SAR) of 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives and optimizing their biological properties.
The safety profile of 1H-Pyrazolo[3,4-B]pyridin-5-amine is another important aspect that has been studied extensively. Preclinical toxicity studies have shown that the compound exhibits low toxicity at therapeutic concentrations. However, like any other chemical compound used in drug development, it is essential to conduct thorough safety assessments to ensure its suitability for clinical use.
In conclusion, 1H-Pyrazolo[3,4-B]pyridin-5-amine (CAS No. 942185-01-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various biological targets. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing drug discovery and development efforts.
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